Captopril bromo analog
Overview
Description
Captopril bromo analog is a derivative of captopril . Captopril is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . The molecular formula of captopril bromo analog is C9H14BrNO3 .
Synthesis Analysis
The synthesis of captopril and its derivatives has been a subject of research. For instance, captopril derivatives were synthesized, including captopril-glycine methyl ester, captopril-L-alanine methyl ester, captopril-L-aspartic acid dimethyl ester, captopril-L-lysine methyl ester, captopril-O-acylisourea, acetyl captopril, and benzoyl captopril . In another research project, two chemical conjugates of captopril with taurine and glutamic acid were developed using in silico analysis for an improvement in bioavailability with a reduction in inflammation .Molecular Structure Analysis
The molecular structure of captopril bromo analog is characterized by a molecular formula of C9H14BrNO3 and a molecular weight of 264.116 .Chemical Reactions Analysis
The chemical reactions involving captopril and its derivatives have been studied. For instance, captopril derivatives were synthesized, including captopril-glycine methyl ester, captopril-L-alanine methyl ester, captopril-L-aspartic acid dimethyl ester, captopril-L-lysine methyl ester, captopril-O-acylisourea, acetyl captopril, and benzoyl captopril .Physical And Chemical Properties Analysis
The physical and chemical properties of captopril bromo analog include a molecular formula of C9H14BrNO3, a molecular weight of 264.116, and a monoisotopic mass of 263.015686 Da .Scientific Research Applications
1. Cardiovascular and Hypertension Research
Captopril, an angiotensin-converting enzyme (ACE) inhibitor, has been extensively studied in cardiovascular diseases and hypertension. Research shows that captopril can reduce cardiac inflammatory markers in spontaneously hypertensive rats, suggesting a role in attenuating the cardiac inflammatory process associated with arterial hypertension (Miguel-Carrasco et al., 2010). Another study indicates that captopril's anti-inflammatory actions contribute to its effectiveness in treating cardiovascular diseases (Ilieva et al., 2006).
2. Cancer Research
Captopril has been observed to inhibit cell proliferation in prostatic epithelial cells in rats, suggesting its involvement in the control of prostatic growth (Pawlikowski et al., 2001). Additionally, captopril has been shown to restore the sensitivity to transforming growth factor-beta in murine renal cell cancer cells, indicating a potential role in cancer therapy (Miyajima et al., 2001).
3. Immunology and Inflammation Research
Captopril's impact on immunological processes has been highlighted in studies like its amelioration of myocarditis in experimental autoimmune myocarditis (Godsel et al., 2003) and its role in suppressing inflammation in endotoxin-induced uveitis in rats (Ilieva et al., 2006).
4. Pharmacology and Drug Interaction Studies
Captopril's interaction with DNA has been explored in studies like the binding interaction with calf thymus DNA (Mukherjee & Singh, 2017). Additionally, research on orally disintegrating tablets containing a captopril-cyclodextrin complex highlights advancements in drug delivery systems (Musuc et al., 2020).
5. Mechanistic and Kinetic Studies
Studies on captopril have delved into its mechanisms of action, as evidenced by research on the kinetics and mechanism of oxidation of captopril by platinum(IV) complexes (Huo et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYSAVFKJLHJHP-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CBr)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230443 | |
Record name | Captopril bromo analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[(2S)-3-Bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic Acid | |
CAS RN |
80629-35-2 | |
Record name | Captopril bromo analog | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080629352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Captopril bromo analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPTOPRIL BROMO ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HCR5N6952 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.